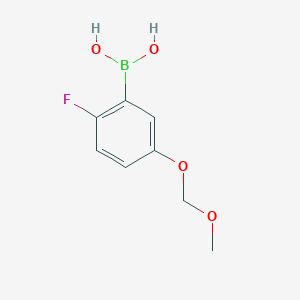

2-氟-5-(甲氧甲氧基)苯硼酸

描述

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H10BFO4 . It is a solid substance with a molecular weight of 199.972 g/mol . It is also known by other names such as 2-fluoro-5-methoxyphenylboronic acid, 2-fluoro-5-methoxyphenyl boronic acid, and 2-fluoro-5-methoxybenzeneboronic acid .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid involves various chemical reactions. For instance, it can be functionalized via lithiation and reaction with electrophiles . It can also be used in selective rhodium-catalyzed conjugate addition reactions . Furthermore, it can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxymethoxy group .Chemical Reactions Analysis

In chemical reactions, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical and Chemical Properties Analysis

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a solid substance with a melting point of 195°C to 196°C . It has a molecular weight of 199.972 g/mol . The compound is white to yellow in color .科学研究应用

荧光猝灭研究

- 研究已经探索了硼酸衍生物的荧光猝灭机制,这对于理解包括2-氟-5-(甲氧甲氧基)苯硼酸在内的物质的光物理性质是相关的。Stern-Volmer动力学和猝灭模型提供了类似化合物的猝灭机制和参数的见解(Geethanjali, Nagaraja, & Melavanki, 2015)。

区域选择性硅化

- 芳基硼酸,包括类似于2-氟-5-(甲氧甲氧基)苯硼酸的衍生物,已被用作区域选择性硅化的邻位导向基团。这个过程对于修改芳香族化合物至关重要,表明这种特定硼酸在有机合成中可能具有潜在用途(Ihara & Suginome, 2009)。

无酶葡萄糖传感

- 一项研究合成了一种用于无酶葡萄糖传感的单体,其中包含含氟的苯硼酸。这表明类似含氟硼酸,如2-氟-5-(甲氧甲氧基)苯硼酸,在葡萄糖传感器开发中可能有应用(Bao et al., 2021)。

抗增殖和促凋亡化合物

- 苯硼酸衍生物,包括类似于2-氟-5-(甲氧甲氧基)苯硼酸的结构,已被研究其在肿瘤研究中的抗增殖和促凋亡性质,突显了它们在癌症治疗中的潜力(Psurski et al., 2018)。

纳米管的光调制

- 碳纳米管的光学性质可以通过苯硼酸进行调制。涉及苯硼酸嫁接到碳纳米管的结构-功能关系的研究揭示了对硼酸结构的依赖性,暗示了2-氟-5-(甲氧甲氧基)苯硼酸在纳米技术应用中的潜力(Mu et al., 2012)。

抗真菌活性

- 含氟取代的硼酸显示出抗真菌活性,暗示了2-氟-5-(甲氧甲氧基)苯硼酸在开发抗真菌药物中的潜力(Borys et al., 2019)。

合成含硅药物

- 可以使用某些苯硼酸作为构建块合成含硅药物。研究已经突出了类似2-氟-5-(甲氧甲氧基)苯硼酸的化合物在新药物合成中的潜在用途(Troegel et al., 2009)。

安全和危害

作用机制

Target of Action

This compound is a boronic acid derivative, and such compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

They can form reversible covalent complexes with proteins, enzymes, or other organic compounds, which can lead to changes in the function or activity of these targets .

Biochemical Pathways

Boronic acids are often used as reactants in various chemical reactions, including friedel-crafts alkylation of hydronaphthalenes, suzuki-miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .

Result of Action

The compound’s ability to form covalent bonds with other molecules could potentially lead to changes in the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity and efficacy in chemical reactions could be affected by factors such as temperature, pH, and the presence of other reactants .

生化分析

Biochemical Properties

2-Fluoro-5-(methoxymethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds . In these reactions, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid interacts with palladium catalysts and aryl halides to form biaryl compounds. Additionally, this compound can be involved in Friedel-Crafts alkylation reactions, where it interacts with hydronaphthalenes to form alkylated products

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid involves its ability to form covalent bonds with biomolecules, particularly through its boronic acid group. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . Additionally, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid may influence gene expression by interacting with transcription factors or other regulatory proteins. The exact molecular interactions and pathways affected by this compound are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid may change over time due to factors such as stability and degradation. This compound is known to be stable under inert atmosphere and at temperatures between 2-8°C . Its long-term effects on cellular function, both in vitro and in vivo, require further investigation. Studies on the stability and degradation of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid will provide valuable insights into its temporal effects in laboratory settings.

属性

IUPAC Name |

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNEHAUEUPEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

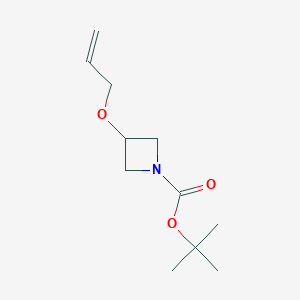

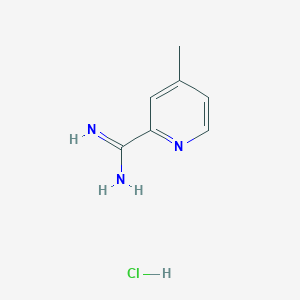

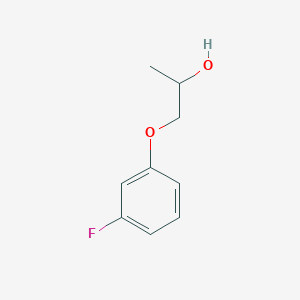

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)

amine hydrochloride](/img/structure/B1442468.png)

![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)

![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)